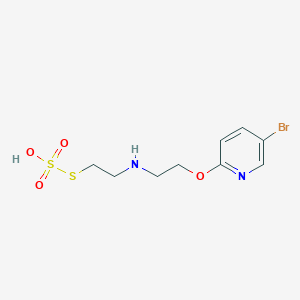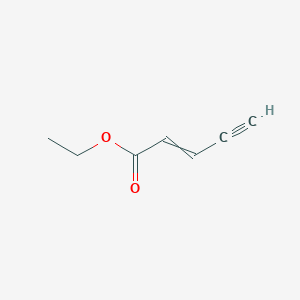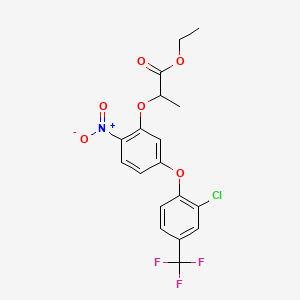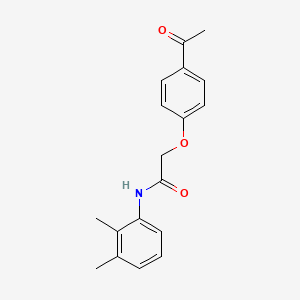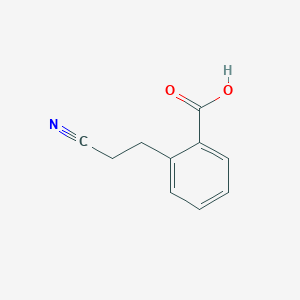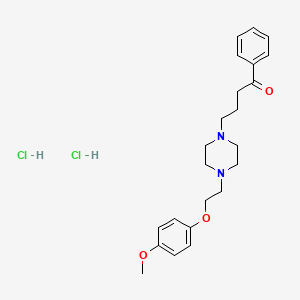
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butanone backbone, a piperazine ring, and a methoxyphenyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which can affect the compound’s solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride typically involves multiple steps, starting with the preparation of the core butanone structure. This is followed by the introduction of the piperazine ring and the methoxyphenyl group through a series of substitution and coupling reactions. Common reagents used in these reactions include alkyl halides, piperazine, and methoxyphenol derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. Industrial production often utilizes automated systems for precise control of reaction parameters and to minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring and methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone, 4-(4-methoxyphenyl)-: Shares a similar butanone backbone but lacks the piperazine ring and additional functional groups.
1-(2,6-Dihydroxy-4-methoxyphenyl)-1-butanone: Contains a similar methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Eigenschaften
CAS-Nummer |
40986-96-7 |
|---|---|
Molekularformel |
C23H32Cl2N2O3 |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
4-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]-1-phenylbutan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H30N2O3.2ClH/c1-27-21-9-11-22(12-10-21)28-19-18-25-16-14-24(15-17-25)13-5-8-23(26)20-6-3-2-4-7-20;;/h2-4,6-7,9-12H,5,8,13-19H2,1H3;2*1H |
InChI-Schlüssel |
YUJTYVYMAQHOQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCCC(=O)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


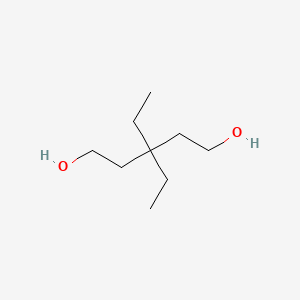
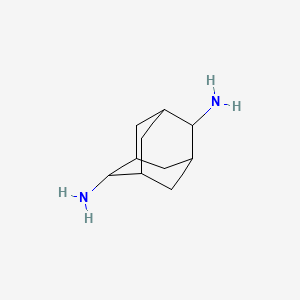



![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)

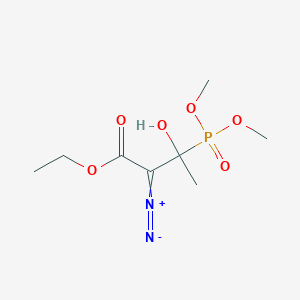
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
